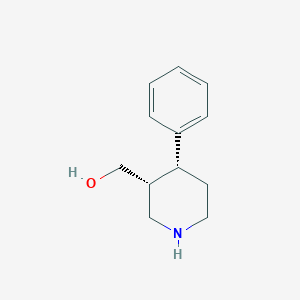
((3R,4R)-4-Phenylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R)-4-Phenylpiperidin-3-yl)methanol: is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Phenylpiperidin-3-yl)methanol typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a ketone intermediate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used. Sodium borohydride (NaBH₄) is a common reagent for such reductions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ or PBr₃ in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its structure is similar to that of known pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.
Mécanisme D'action
The mechanism by which ((3R,4R)-4-Phenylpiperidin-3-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The phenyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol: Similar structure but with a pyrrolidine ring.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Contains additional hydroxyl groups and a longer alkyl chain.
Uniqueness: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1807937-67-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[(3R,4R)-4-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12+/m1/s1 |
Clé InChI |
CCYONUQTZTYVFP-NEPJUHHUSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)CO |
SMILES canonique |
C1CNCC(C1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


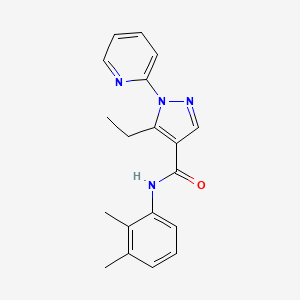
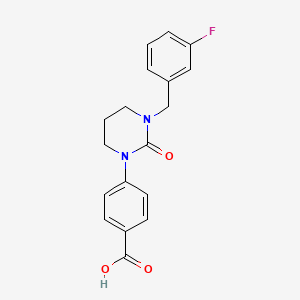
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
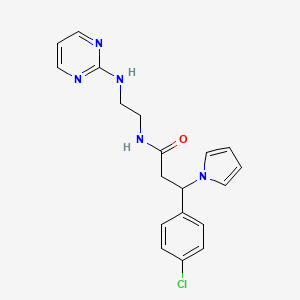
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
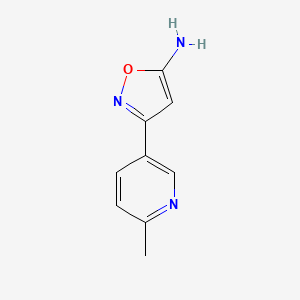

![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

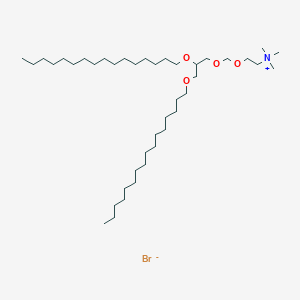
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
